molecular formula C19H21N5O2 B5970542 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine

3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine

Cat. No. B5970542
M. Wt: 351.4 g/mol
InChI Key: CXGPUVWEUNXQSC-UHFFFAOYSA-N
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Description

3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine, also known as MPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPT belongs to the class of triazine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-anxiety, and anti-cancer properties.

Scientific Research Applications

3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has also been shown to have anti-anxiety effects by modulating the levels of neurotransmitters such as serotonin and dopamine. Furthermore, 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has been found to have anti-cancer properties by inducing apoptosis in cancer cells.

Mechanism of Action

The exact mechanism of action of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine is not fully understood. However, it has been proposed that 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine exerts its biological effects by interacting with various molecular targets in the body. For example, 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has been found to bind to the serotonin transporter and inhibit its activity, leading to an increase in serotonin levels in the brain. 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has also been shown to interact with the GABA-A receptor, which is a target for many anti-anxiety drugs.
Biochemical and Physiological Effects
3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has been found to have a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has also been found to increase the levels of antioxidants, such as glutathione, which can protect cells from oxidative stress. In addition, 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has several advantages for lab experiments. It is readily available in large quantities and has a high degree of purity, which makes it suitable for use in various assays. 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine is also stable under a range of conditions, which allows for long-term storage and use. However, 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous-based assays. In addition, 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine. One area of research is to investigate the potential therapeutic applications of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine in various diseases, such as cancer, anxiety, and inflammation. Another area of research is to elucidate the exact mechanism of action of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine and identify its molecular targets in the body. Furthermore, future research could focus on developing new derivatives of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine with improved properties, such as increased solubility and potency. Overall, 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has great potential for use in various therapeutic applications and warrants further investigation.
Conclusion
In conclusion, 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine is a chemical compound that has been extensively studied for its potential therapeutic applications. 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine exhibits anti-inflammatory, anti-anxiety, and anti-cancer properties, and has a range of biochemical and physiological effects. 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine is readily available in large quantities and has a high degree of purity, which makes it suitable for use in various assays. However, 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine has some limitations for lab experiments, such as its low solubility in water. Future research could focus on investigating the potential therapeutic applications of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine, elucidating its mechanism of action, and developing new derivatives with improved properties.

Synthesis Methods

3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine can be synthesized by reacting 2-methoxyphenylpiperazine with 5-methyl-2-furylcarboxaldehyde and 2,4,6-trichloro-1,3,5-triazine in the presence of a base. The reaction yields 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine as a white crystalline solid with a high degree of purity. The synthesis method has been optimized to produce 3-[4-(2-methoxyphenyl)-1-piperazinyl]-5-(5-methyl-2-furyl)-1,2,4-triazine in large quantities, making it readily available for scientific research.

properties

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-5-(5-methylfuran-2-yl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-7-8-17(26-14)15-13-20-22-19(21-15)24-11-9-23(10-12-24)16-5-3-4-6-18(16)25-2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGPUVWEUNXQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CN=NC(=N2)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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